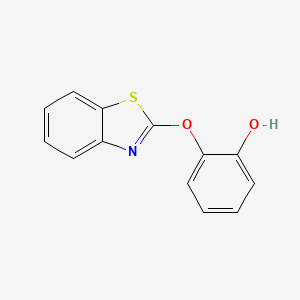

2-(2-Benzothiazolyloxy)phenol

CAS No.: 70216-96-5

Cat. No.: VC20291133

Molecular Formula: C13H9NO2S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70216-96-5 |

|---|---|

| Molecular Formula | C13H9NO2S |

| Molecular Weight | 243.28 g/mol |

| IUPAC Name | 2-(1,3-benzothiazol-2-yloxy)phenol |

| Standard InChI | InChI=1S/C13H9NO2S/c15-10-6-2-3-7-11(10)16-13-14-9-5-1-4-8-12(9)17-13/h1-8,15H |

| Standard InChI Key | MZODOBBOQXPSNU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)OC3=CC=CC=C3O |

Introduction

Chemical Structure and Nomenclature

The molecular structure of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol consists of a benzothiazole core substituted with a chlorine atom at the 6-position and a phenolic moiety connected through an ether linkage at the 2-position. The systematic IUPAC name is 4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenol, reflecting the positions of functional groups (Figure 1) .

Key Structural Features:

-

Benzothiazole Ring: A heterocyclic aromatic system containing sulfur and nitrogen atoms.

-

Chloro Substituent: Electron-withdrawing group at the 6-position, influencing electronic properties.

-

Phenolic Ether Linkage: Oxygen bridges the benzothiazole and phenol, enabling conjugation and intramolecular charge transfer.

The molecular formula is C₁₃H₈ClNO₂S, with a molar mass of 277.726 g/mol .

Synthesis and Production

The synthesis of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol is detailed in a patent by Bayer Aktiengesellschaft (US4596594 A1, 1986). The process involves nucleophilic aromatic substitution between 6-chloro-2-mercaptobenzothiazole and 4-nitrophenol under basic conditions, followed by reduction of the nitro group to a hydroxyl group .

Synthetic Route:

-

Formation of Thioether Intermediate:

-

Reduction of Nitro Group:

This method yields the target compound with high purity, as confirmed by NMR and mass spectrometry .

Physicochemical Properties

The compound exhibits distinct physical and chemical characteristics critical for its applications (Table 1) .

Table 1: Physicochemical Properties of 4-[(6-Chloro-2-benzothiazolyl)oxy]phenol

| Property | Value |

|---|---|

| Density | 1.483 g/cm³ |

| Boiling Point | 453.1°C at 760 mmHg |

| Flash Point | 227.8°C |

| Molecular Weight | 277.726 g/mol |

| LogP (Partition Coefficient) | 4.4476 |

| Refractive Index | 1.718 |

The high LogP value indicates significant hydrophobicity, favoring membrane permeability in biological systems. The refractive index and density suggest utility in optoelectronic materials .

Industrial and Material Science Applications

The compound’s thermal stability (high boiling point) and electronic properties make it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume